5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine
CAS No.: 2549003-26-9
Cat. No.: VC11833968
Molecular Formula: C17H21N5O4
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549003-26-9 |
|---|---|
| Molecular Formula | C17H21N5O4 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H21N5O4/c1-24-13-10-18-17(19-11-13)26-12-3-6-21(7-4-12)16(23)14-9-15-22(20-14)5-2-8-25-15/h9-12H,2-8H2,1H3 |
| Standard InChI Key | BKVJRRPSWMIAOA-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NN4CCCOC4=C3 |
| Canonical SMILES | COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NN4CCCOC4=C3 |
Introduction
5-Methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound with a molecular formula of C17H21N5O4 and a molecular weight of 359.4 g/mol . This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen in the ring structure, which are of significant interest in medicinal chemistry due to their potential biological activities.
Synthesis and Chemical Reactions
The synthesis of this compound likely involves multi-step organic reactions, similar to those used for other pyrazolo[3,2-b] oxazine derivatives. These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure of the synthesized compound.
Potential Biological Activity
While specific biological activity data for this compound are not readily available, compounds with similar structures have shown potential in medicinal chemistry, particularly in drug development and materials science. The pyrazolo[3,2-b] oxazine core is known for its interaction with biological targets, which can lead to significant pharmacological effects.
Research Findings and Future Directions
Research on similar pyrazolo[3,2-b] oxazine derivatives suggests that these compounds may act on cellular pathways involved in cell cycle regulation, potentially inhibiting key enzymes such as cyclin-dependent kinases. This inhibition can lead to altered cellular proliferation rates and cytotoxic effects on cancer cell lines. Further studies are needed to fully explore the biological activity and potential applications of 5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine.
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